molecular formula C15H14Cl2O4S B2751698 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol CAS No. 320422-59-1

1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol

Cat. No.: B2751698
CAS No.: 320422-59-1
M. Wt: 361.23
InChI Key: XUCHYQKWMBPDPY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol is a synthetic organic compound featuring a dichlorophenyl group, a methoxyphenylsulfonyl moiety, and an ethanol backbone. This compound is structurally analogous to intermediates used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-21-11-3-5-12(6-4-11)22(19,20)9-15(18)10-2-7-13(16)14(17)8-10/h2-8,15,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCHYQKWMBPDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol typically involves the reaction of 3,4-dichlorophenyl derivatives with 4-methoxyphenyl sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage. The ethanol moiety is introduced through subsequent reactions involving reduction or substitution processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Compounds Analyzed

Compound Name Substituent Variations Molecular Weight Key Properties/Applications Reference
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol Methyl instead of methoxy at sulfonyl phenyl ~375.3 g/mol* Increased hydrophobicity; synthetic intermediate
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone Sulfanyl instead of sulfonyl; isoquinoline ring ~456.0 g/mol Photophysical applications; crystallography studies
1-(4-Chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol Triazole ring; fluorophenyl substituent ~317.7 g/mol Antifungal/antimicrobial activity
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol Bis-fluorophenyl; sulfanyl linker ~406.9 g/mol Drug development; materials science

*Calculated based on molecular formula.

Structural and Functional Insights

  • Methoxy vs. Methyl Sulfonyl Groups: The methoxy group in the target compound enhances solubility in polar solvents compared to its methyl analogue ().
  • Sulfonyl vs. Sulfanyl Linkers : Sulfonyl groups (as in the target compound) are stronger electron-withdrawing groups than sulfanyl, influencing reactivity in nucleophilic substitution reactions .
  • Heterocyclic Additions: Compounds like 1-(4-chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol exhibit distinct bioactivity due to the triazole ring, which facilitates hydrogen bonding in biological targets .

Pharmacological and Industrial Relevance

  • Material Science: Sulfonyl-containing compounds (e.g., ) are explored for polymer stabilization and photoresist technologies .

Biological Activity

1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol (CAS No. 320422-59-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a methoxyphenyl group linked by a sulfonyl moiety to an ethanol backbone. Its molecular formula is C15H14Cl2O4SC_{15}H_{14}Cl_2O_4S, and it has significant implications for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The sulfonyl group can form strong interactions with various proteins or enzymes, potentially inhibiting their activity.
  • Aromatic Interactions : The dichlorophenyl and methoxyphenyl groups enhance the compound's binding affinity and specificity for certain molecular targets, which may lead to observed biological effects such as antimicrobial or anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessing various derivatives found that modifications to the aryl groups influenced the antimicrobial efficacy against different bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
A12.5Staphylococcus aureus
B25Escherichia coli
C15Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrated that it induces apoptosis and inhibits cell proliferation.

Case Study : In a recent experiment, the compound was tested on MCF-7 cells, showing an IC50 value of approximately 20 µM, indicating significant cytotoxicity.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to optimize the biological activity of this compound. Modifications to the methoxy and dichloro groups were systematically varied to evaluate their impact on receptor binding and cellular responses.

ModificationBiological Activity (EC50)Remarks
Methoxy at position 498 ± 21 nMEnhanced D3R agonism
Dichloro substitution710 ± 150 nMIncreased selectivity

Pharmacological Implications

Given its promising biological activities, this compound is being explored for potential therapeutic applications:

  • Drug Development : The compound's ability to selectively target specific receptors makes it a candidate for drug development in treating neuropsychiatric disorders.
  • Combination Therapies : Its synergistic effects when combined with other agents are under investigation, particularly in the context of cancer treatment.

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